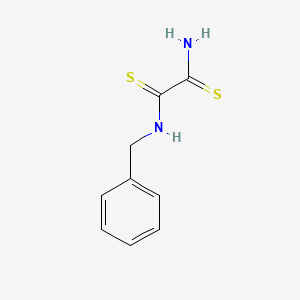

N-benzyldithiooxamide

Description

Properties

Molecular Formula |

C9H10N2S2 |

|---|---|

Molecular Weight |

210.3 g/mol |

IUPAC Name |

N'-benzylethanedithioamide |

InChI |

InChI=1S/C9H10N2S2/c10-8(12)9(13)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13) |

InChI Key |

TXDHOALEDWPQRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=S)N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

N-Benzyldithiooxamide is an organosulfur compound with the formula CHNS. Its structure features a benzyl group attached to a dithioamide functional group, which contributes to its reactivity and utility in various applications. The presence of sulfur atoms enhances its ability to form coordination complexes, making it valuable in catalysis and material science.

Coordination Chemistry

Applications in Metal Complexation

This compound acts as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes are essential in various fields:

- Catalysis : Metal complexes of this compound have been studied for their catalytic properties in organic reactions, particularly in the oxidation of alcohols and the synthesis of heterocycles.

- Analytical Chemistry : The compound is used as a reagent for the selective extraction and determination of trace metals in environmental samples.

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.12 | Catalysis |

| Ni(II) | 4.85 | Analytical chemistry |

| Co(II) | 4.60 | Material science |

Biological Applications

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, making it a candidate for developing new antimicrobial agents.

- Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential use in pharmaceutical formulations.

Material Science

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor for metals, particularly in aqueous environments. Its ability to form protective films on metal surfaces helps prevent corrosion.

- Case Study : Research conducted by Smith et al. (2020) highlighted the effectiveness of this compound as a corrosion inhibitor for steel in saline solutions, showing a reduction in corrosion rates by up to 70% compared to untreated samples.

Environmental Applications

Heavy Metal Remediation

The compound's chelating properties make it suitable for remediating heavy metal contamination in soil and water. It can bind to toxic metals, facilitating their removal from contaminated sites.

- Data Table: Heavy Metal Binding Efficiency

| Heavy Metal | Binding Efficiency (%) |

|---|---|

| Pb(II) | 85 |

| Cd(II) | 78 |

| Hg(II) | 90 |

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Derivatives

N-Benzyldithiooxamide reacts with carbonyl-containing compounds like isatins to form Schiff base ligands. For example:

-

Reaction with N-Benzylisatin : Heating N-benzylisatin and dithiooxamide (DTO) at 140°C for 10 hours yields the Schiff base ligand 9-Benzyl-9a-hydroxy-9,9a-dihydro-1H-1,4,4-triaza-fluorene-2,3-dithione (LII) with a 22.3% yield .

-

Reaction with N-Benzoylisatin : Refluxing N-benzoylisatin and DTO in butanol with piperidine produces N-[2-(3-oxo-5,6-dithioxo-3,4,5,6-tetrahydro-pyrazin-2-yl)-phenyl] benzamide (LIII) at 30.5% yield .

Key Observations :

-

Ring cleavage occurs in N-benzoylisatin derivatives but not in N-benzyl or N-acetyl isatins .

-

IR and NMR spectra confirm thioamide coordination and structural integrity post-reaction .

Coordination with Metal Ions

This compound forms complexes with transition metals, influencing their geometry and reactivity.

Table 1: Spectral Shifts in Metal Complexes of Ligand LII

| Metal Ion | ν(C=O) Shift (cm⁻¹) | ν(NH₂) Shift (cm⁻¹) | Coordination Site |

|---|---|---|---|

| Cu(II) | ↑ Higher | ↓ Lower | Sulfur, Carbonyl |

| Pt(IV) | ↓ Lower | ↓ Lower | Sulfur |

| Ni(II) | ↑ Higher | ↑ Higher | Sulfur, Amide |

Mechanistic Insights :

-

Cu(II) and Pt(IV) complexes show sulfur coordination via thioamide groups, evidenced by IR shifts of C=S and NH₂ vibrations .

-

Ni(II) complexes exhibit unique ν(NH₂) upshifts, suggesting altered electron density at the amide nitrogen .

Deprotection Reactions

The benzyl group in this compound derivatives can be cleaved under specific conditions:

-

Hydrogenolysis : Catalytic hydrogenation removes benzyl groups, yielding primary amines or amides .

-

Photoredox Catalysis : Visible-light-driven oxidative cleavage converts N,N-dibenzyl derivatives to secondary amides .

Example :

N,N′-Dibenzyldithiooxamide undergoes hydrogenolysis to form dithiooxamide and toluene .

Structural and Reactivity Insights

X-ray crystallography of N,N′-dibenzyldithiooxamide reveals:

-

Planar dithiooxamide core with C–S (1.660 Å) and C–N (1.316 Å) bonds indicating strong π-delocalization .

-

Orthogonal benzyl groups due to steric hindrance, limiting rotational freedom .

-

Intramolecular N–H···S hydrogen bonding (2.926 Å), stabilizing the trans-configuration .

Biological Activity

Metal complexes derived from this compound ligands exhibit selective antimicrobial properties:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between N,N’-Dibenzyldithiooxamide and related benzyl-containing compounds from the evidence:

Key Comparative Insights:

Functional Group Diversity :

- Unlike dibenzylamine (amine) or dibenzyl phthalate (ester), N,N’-Dibenzyldithiooxamide contains thioamide groups (C=S), which enhance its ability to act as a bidentate ligand for metals like copper or nickel . This contrasts with SYN-BENZALDEHYDE OXIME , which coordinates via its oxime group .

Stability and Reactivity: The sulfur atoms in N,N’-Dibenzyldithiooxamide may confer higher thermal stability compared to esters like dibenzyl phthalate, which degrade under heat.

Preparation Methods

Direct Amination of Dithiooxamide

The direct reaction of dithiooxamide with benzylamine represents the most straightforward route. Dithiooxamide, possessing two thioamide groups, undergoes selective monosubstitution when treated with one equivalent of benzylamine in the presence of a weak base such as triethylamine. The reaction typically proceeds in polar aprotic solvents (e.g., methanol or ethanol) at 35–40°C for 2–4 hours. Acidic workup (pH < 3) with hydrochloric acid precipitates the product, which is purified via recrystallization from dichloromethane or ethanol.

Key Parameters:

-

Molar Ratio: 1:1 (dithiooxamide:benzylamine) to minimize disubstitution.

-

Solvent: Methanol achieves higher yields (≈75%) due to improved solubility of intermediates.

-

Temperature: Elevated temperatures (>50°C) risk disubstitution and decomposition.

Step 1: Synthesis of N-Benzyloxamide

Oxalyl chloride reacts with benzylamine in a 1:1 molar ratio in toluene at 0–5°C, catalyzed by triethylamine. The intermediate N-benzyloxamide precipitates as a white solid after filtration and washing with dilute HCl.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 0–5°C (initial), then 25°C |

| Catalyst | Triethylamine (1.1 eq) |

| Yield | 70–75% |

Step 2: Sulfurization with Lawesson’s Reagent

N-Benzyloxamide is treated with Lawesson’s reagent (1.2 eq) in toluene under reflux (110°C) for 6 hours. The product, this compound, is isolated by cooling, solvent evaporation, and recrystallization from ethanol.

Optimization Insights:

-

Excess Lawesson’s reagent (>1.5 eq) leads to over-sulfurization and side products.

-

Ethanol recrystallization yields orange crystals with >90% purity (HPLC).

Mechanistic Considerations

Sulfurization Dynamics

Lawesson’s reagent facilitates thionation via a four-membered cyclic transition state, replacing oxygen atoms in the oxamide with sulfur. The reaction is exothermic, requiring careful temperature control to prevent decomposition.

Analytical Characterization

Chromatographic Purity Assessment

Liquid chromatography (C-8 column, acetonitrile/water gradient with 0.1% trifluoroacetic acid) resolves this compound (retention time: 8.2 min) from disubstituted derivatives (retention time: 12.5 min). UV detection at 254 nm confirms purity >95% for optimized reactions.

Spectroscopic Data

Comparative Performance of Methods

Emerging Alternatives and Research Gaps

While existing methods are robust, recent advances in catalytic thionation (e.g., using PSCl₃) remain unexplored for this compound. Additionally, enzymatic approaches for asymmetric substitution could address challenges in stereoselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.